molecular formula C19H21N3O3S2 B2361172 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034399-86-3

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2361172
CAS RN: 2034399-86-3
M. Wt: 403.52
InChI Key: RXRXSFLLOUCPPL-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Celecoxib Derivatives

A study explored the synthesis of novel derivatives related to celecoxib, aiming to investigate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds displayed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Antimicrobial and UV Protection Applications

Research on thiazole azodyes containing the sulfonamide moiety demonstrated their utility in enhancing the dyeability of cotton fabrics while providing UV protection and antibacterial properties. This application is particularly relevant in the textile industry for developing functional and protective fabrics (H. Mohamed, B. F. Abdel-Wahab, H. Fahmy, 2020).

Inhibitors of Kynurenine 3-Hydroxylase

A group of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds are significant for their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury, providing insights into treatments for neurodegenerative diseases (S. Röver et al., 1997).

Enzyme Inhibition for Disease Treatment

A study on benzenesulfonamides incorporating 1,3,5-triazine moieties investigated their potential as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The findings suggest the therapeutic potential of these compounds in treating such conditions (Nabih Lolak et al., 2020).

Antitumor Activity

Antitumor Activity of Aziridino Derivatives

Preliminary screening of 3 aziridino derivatives of the thiatriazadiphosphorine ring system demonstrated significant antitumor activity against various cancer cell lines. This study highlights the potential of these compounds in cancer therapy (J. Labarre et al., 1981).

Antimycobacterial Activity of Thiourea Derivatives

Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. This research contributes to the development of new antituberculosis drugs, addressing the need for effective treatments against resistant strains of tuberculosis (M. Ghorab et al., 2017).

Carbonic Anhydrase Inhibitors for Glaucoma

Research on benzenesulfonamide-containing compounds incorporating phenyl-1,2,3-triazole moieties identified potent inhibitors of human carbonic anhydrase isoforms, relevant for glaucoma treatment. Some compounds demonstrated significant intraocular pressure lowering activity in an animal model of glaucoma, suggesting their potential in glaucoma therapy (A. Nocentini et al., 2016).

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-14-21-18(12-25-14)15-3-5-17(6-4-15)27(23,24)20-11-19(22-8-2-9-22)16-7-10-26-13-16/h3-7,10,12-13,19-20H,2,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRXSFLLOUCPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

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